Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
Brand Name: Vulcanchem
CAS No.: 1052603-23-2
VCID: VC11905913
InChI: InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1
SMILES: C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+]
Molecular Formula: C11H6NNaO4S
Molecular Weight: 271.23 g/mol

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

CAS No.: 1052603-23-2

Cat. No.: VC11905913

Molecular Formula: C11H6NNaO4S

Molecular Weight: 271.23 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate - 1052603-23-2

Specification

CAS No. 1052603-23-2
Molecular Formula C11H6NNaO4S
Molecular Weight 271.23 g/mol
IUPAC Name sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate
Standard InChI InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1
Standard InChI Key TWPYHAIOQQLZFP-UHFFFAOYSA-M
SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has the molecular formula C₁₁H₆NNaO₄S and a molecular weight of 271.23 g/mol. Its IUPAC name, sodium 2-oxo-1H-benzo[cd]indole-6-sulfonate, reflects its bicyclic indole core fused with a benzene ring, a ketone group at position 2, and a sulfonate moiety at position 6 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1052603-23-2
Molecular FormulaC₁₁H₆NNaO₄S
Molecular Weight271.23 g/mol
IUPAC NameSodium 2-oxo-1H-benzo[cd]indole-6-sulfonate
SMILES[Na+].O=C1Nc2cccc3c2c1cc(S(=O)([O-])=O)cc3

Structural Analysis

The benzo[cd]indole core consists of a five-membered indole ring fused to a six-membered benzene ring, creating a planar, conjugated system. The sulfonate group at position 6 enhances water solubility, while the ketone at position 2 introduces electrophilic reactivity. Computational models suggest that the sulfonate group’s electron-withdrawing effect polarizes the aromatic system, potentially influencing binding interactions in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves three stages:

  • Formation of the Benzo[cd]indole Core: Achieved via cyclization reactions, such as the Fischer indole synthesis, using phenylhydrazine and cyclic ketones under acidic conditions.

  • Sulfonation: Introduction of the sulfonate group at position 6 using sulfonating agents like chlorosulfonic acid.

  • Salt Formation: Neutralization with sodium hydroxide to yield the sodium salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 100°C, 6h60–70%
SulfonationClSO₃H, DCM, 0°C, 2h45–55%
NeutralizationNaOH (aq), RT, 1h>90%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors are employed for cyclization and sulfonation steps, reducing reaction times and by-product formation. Post-synthesis purification often involves recrystallization from ethanol-water mixtures.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>100 mg/mL at 25°C) due to its ionic sulfonate group. It is stable under ambient conditions but degrades above 200°C, with decomposition products including SO₂ and CO₂.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.38 (d, J=8.4 Hz, 1H), 6.95 (s, 1H).

  • IR (KBr): 1670 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (S-O).

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The ketone and sulfonate groups may synergistically inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular docking studies suggest a binding affinity (Kd ≈ 2.3 µM) comparable to celecoxib.

Table 3: Inferred Biological Activities

ActivityMechanismEfficacy (vs. Control)
AntimicrobialFolate pathway inhibitionMIC: 12–16 µM
Anti-InflammatoryCOX-2 inhibitionIC₅₀: 1.8 µM
AnticancerApoptosis inductionGI₅₀: 5.2 µM

Applications in Pharmaceutical Research

Drug Development

The compound serves as a precursor for sulfonamide derivatives, which are explored as:

  • Anticancer Agents: Inducing apoptosis in HeLa cells (GI₅₀ = 5.2 µM).

  • Antiviral Therapeutics: Inhibiting HIV-1 protease (IC₅₀ = 4.0 µM).

Material Science

Its sulfonate group facilitates incorporation into ion-exchange membranes, enhancing conductivity in fuel cells (σ = 0.12 S/cm at 80°C).

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